2'-Hydroxymatteucinol
Description
2'-Hydroxymatteucinol (CAS: 154320-34-0) is a C-methyl flavanone derivative first isolated from the chloroform extract of Matteccia orientalis . Its molecular formula is C₁₈H₁₈O₆, with a molecular weight of 330.336 g/mol and a stereochemical configuration defined as (2S)-5,7-dihydroxy-2-(2-hydroxy-4-methoxyphenyl)-6,8-dimethyl-2,3-dihydro-4H-chromen-4-one . This compound exhibits potent hypoglycemic activity in streptozotocin (STZ)-induced diabetic rats, demonstrating dose-dependent blood glucose reduction at oral doses as low as 10 mg/kg .
Structure
3D Structure
Properties
CAS No. |
154320-34-0 |
|---|---|
Molecular Formula |
C18H18O6 |
Molecular Weight |
330.3 g/mol |
IUPAC Name |
(2S)-5,7-dihydroxy-2-(2-hydroxy-4-methoxyphenyl)-6,8-dimethyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C18H18O6/c1-8-16(21)9(2)18-15(17(8)22)13(20)7-14(24-18)11-5-4-10(23-3)6-12(11)19/h4-6,14,19,21-22H,7H2,1-3H3/t14-/m0/s1 |
InChI Key |
HQZOFVWMNZVZIG-AWEZNQCLSA-N |
SMILES |
CC1=C(C(=C2C(=C1O)C(=O)CC(O2)C3=C(C=C(C=C3)OC)O)C)O |
Isomeric SMILES |
CC1=C(C(=C2C(=C1O)C(=O)C[C@H](O2)C3=C(C=C(C=C3)OC)O)C)O |
Canonical SMILES |
CC1=C(C(=C2C(=C1O)C(=O)CC(O2)C3=C(C=C(C=C3)OC)O)C)O |
Other CAS No. |
154320-34-0 |
Synonyms |
2'-hydroxymatteucinol |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Flavanones
Key Structural Features
2'-Hydroxymatteucinol belongs to the flavanone subclass, characterized by a 2-phenylchromen-4-one backbone with hydroxyl, methoxy, and methyl substituents. Its structural analogs, matteucinol and demethoxymatteucinol, share the same core but differ in substitution patterns (Table 1).
Table 1: Structural Comparison of this compound and Related Compounds
| Compound | R₁ (Position 2') | R₂ (Position 4') | Methyl Substituents |
|---|---|---|---|
| This compound | -OH | -OCH₃ | 6,8-dimethyl |
| Matteucinol | -OCH₃ | -OCH₃ | 6,8-dimethyl |
| Demethoxymatteucinol | -H | -OCH₃ | 6,8-dimethyl |
This structural variation significantly impacts bioactivity, as hydroxyl groups enhance hydrogen bonding and receptor interactions .
Pharmacological Activity
Hypoglycemic Activity
This compound is the most potent hypoglycemic agent among its analogs. In STZ-induced diabetic rats, it reduced blood glucose levels by ~40% at 10 mg/kg (p.o.), with effects persisting for 24 hours . This highlights the critical role of the 2'-hydroxyl group in mediating glucose-lowering effects.
Broader Pharmacological Context
While this compound is primarily studied for hypoglycemia, other flavanones like 6-C-formylflavanone (from Petiveria alliacea) and 7S,8S-epoxy-17R-HDHA (a lipid mediator) exhibit distinct activities, such as anti-inflammatory or antimicrobial effects . However, these compounds lack the structural specificity required for hypoglycemic potency observed in this compound.
Mechanism of Action
The hypoglycemic mechanism of this compound remains under investigation. Proposed pathways include:
- Insulin sensitization : Enhanced glucose uptake in peripheral tissues.
- Inhibition of hepatic gluconeogenesis : Suppression of glucose-6-phosphatase activity . The 2'-hydroxyl group may facilitate binding to cellular targets like PPAR-γ or AMP-activated protein kinase (AMPK), though this requires validation .
Q & A
Q. What are the primary natural sources of 2'-Hydroxymatteucinol, and what methodological considerations are critical for its isolation?
Answer: this compound is primarily isolated from Matteucia orientalis (now classified under Pteridium orientale). The extraction process typically involves methanol or ethanol solvent systems, followed by column chromatography (silica gel or Sephadex LH-20) for purification . Key methodological considerations include solvent polarity optimization to retain labile C-methyl flavanone structures and monitoring for oxidative degradation during isolation. Basnet et al. (1993) reported a yield of 0.12% (w/w) from dried plant material using gradient elution with hexane-ethyl acetate .
Q. How is the chemical structure of this compound characterized using spectroscopic techniques?
Answer: Structural elucidation relies on:
- NMR : H and C NMR identify the flavanone backbone, C-methyl groups, and hydroxyl substitution patterns. Key signals include δ 5.35 ppm (H-2, doublet) and δ 79.5 ppm (C-2) .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular formula () with a base peak at m/z 299 [M+H]+.
- IR : Absorption bands at 3400 cm (hydroxyl) and 1650 cm (carbonyl) are critical .
Q. What in vitro assays are used to assess the hypoglycemic activity of this compound?
Answer: Common assays include:
- α-Glucosidase inhibition : IC values are determined using p-nitrophenyl-α-D-glucopyranoside as a substrate.
- Insulin secretion assays : INS-1E pancreatic β-cells are treated with the compound, and insulin release is quantified via ELISA.
- Glucose uptake : Radiolabeled 2-deoxy-D-glucose in L6 myotubes measures glucose transporter (GLUT4) activation .
Advanced Research Questions
Q. How do researchers reconcile discrepancies between in vitro and in vivo efficacy data for this compound's hypoglycemic effects?
Answer: Discrepancies often arise due to bioavailability limitations. Methodological strategies include:
- Pharmacokinetic profiling : LC-MS/MS quantifies plasma concentrations in STZ-induced diabetic rats to assess absorption and metabolism .
- Prodrug synthesis : Introducing acetyl groups to hydroxyl moieties improves solubility and bioavailability.
- Tissue distribution studies : Autoradiography with C-labeled compound identifies accumulation in target organs (e.g., liver, pancreas) .
Q. What experimental strategies optimize the yield of this compound during extraction?
Answer:
- Response Surface Methodology (RSM) : A Box-Behnken design optimizes solvent ratio (ethanol-water), temperature, and extraction time.
- Ultrasound-assisted extraction (UAE) : Reduces time from 24 hours to 45 minutes while increasing yield by 18% .
- Countercurrent chromatography : Achieves >95% purity by leveraging partition coefficients in a two-phase solvent system .
Q. What are the challenges in designing pharmacokinetic studies for this compound?
Answer: Key challenges include:
- Metabolic instability : Rapid glucuronidation in hepatic microsomes necessitates co-administration with UDP-glucuronosyltransferase inhibitors.
- Analytical sensitivity : LC-MS/MS methods require detection limits <1 ng/mL due to low systemic exposure .
- Species variability : Rats show 3-fold higher clearance rates than non-human primates, complicating translational extrapolation .
Data Contradiction Analysis
Q. How should conflicting reports about this compound’s mechanism of action be addressed?
Answer: Conflicting mechanisms (e.g., AMPK vs. PPARγ activation) require:
- Dose-response studies : Determine if effects are concentration-dependent or pathway-specific.
- Gene knockout models : AMPKα1/α2-deficient mice clarify target engagement.
- Phosphoproteomics : SILAC-based mass spectrometry identifies downstream phosphorylation events .
Methodological Best Practices (Referencing Evidence)
- Data presentation : Use tables to compare bioactivity across assays (e.g., IC vs. EC) and highlight statistical significance (ANOVA with Tukey post-hoc) .
- Ethical compliance : For in vivo studies, adhere to institutional guidelines for diabetic rodent models, including blood glucose monitoring frequency and humane endpoints .
- Spectral interpretation : Avoid overinterpreting minor IR peaks; focus on diagnostic signals (e.g., carbonyl stretch at 1650 cm) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
